6-Fulvestrant

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

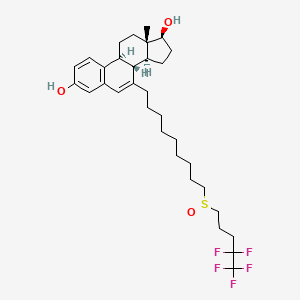

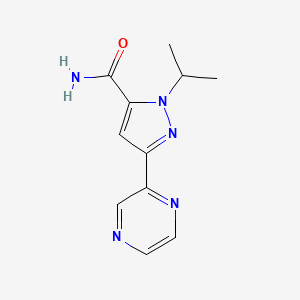

6-Fulvestrant is a selective estrogen receptor degrader (SERD) used primarily in the treatment of hormone receptor-positive metastatic breast cancer in postmenopausal women. It is an estrogen receptor antagonist with no agonist effects, which works by down-regulating and degrading the estrogen receptor .

Métodos De Preparación

The preparation of 6-Fulvestrant involves several synthetic routes and reaction conditions. One method involves the chromatographic separation using ACQUITY UPLC and a BEH Shield RP18 column with a prepared mobile phase consisting of water, acetonitrile, and methanol . Another method involves the quantitative estimation of Fulvestrant injection composition and impurities profile by capillary gas chromatography and high-performance liquid chromatography . Industrial production methods often involve the formulation of the drug as an oily matrix, administered as a long-acting intramuscular injection .

Análisis De Reacciones Químicas

6-Fulvestrant undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include orthophosphoric acid, acetonitrile, and methanol . Major products formed from these reactions include degradation impurities that are resolved using stability-indicating methods .

Aplicaciones Científicas De Investigación

6-Fulvestrant has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a treatment for hormone receptor-positive metastatic breast cancer, either as a monotherapy or in combination with other antineoplastic agents . It has also been used in combination with cyclin-dependent kinase inhibitors and phosphatidylinositol 3-kinase inhibitors for the treatment of metastatic breast cancer . Additionally, it has been studied for its efficacy in preclinical models of breast cancer .

Mecanismo De Acción

6-Fulvestrant competitively and reversibly binds to estrogen receptors present in cancer cells. It achieves its anti-estrogen effects through two separate mechanisms: binding to the receptors and down-regulating them so that estrogen is no longer able to bind to these receptors . This leads to the degradation of the estrogen receptor and inhibition of estrogen signaling through the receptor .

Comparación Con Compuestos Similares

6-Fulvestrant is often compared with other endocrine treatments such as anastrozole, tamoxifen, and exemestane. Studies have shown that it has similar efficacy to these compounds at lower doses but demonstrates improved progression-free survival at higher doses . Unlike other selective estrogen receptor modulators, this compound does not have any estrogen agonist effects, making it unique in its mode of action . Similar compounds include anastrozole, tamoxifen, and exemestane .

Propiedades

Fórmula molecular |

C32H45F5O3S |

|---|---|

Peso molecular |

604.8 g/mol |

Nombre IUPAC |

(8R,9S,13S,14S,17S)-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C32H45F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,20-21,26-29,38-39H,2-10,13-19H2,1H3/t26-,27+,28+,29-,30+,41?/m1/s1 |

Clave InChI |

NKMFFYOPQZINKX-IGFVOJFVSA-N |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |

SMILES canónico |

CC12CCC3C(C1CCC2O)C(=CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

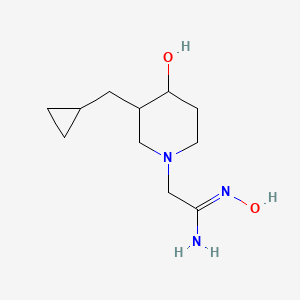

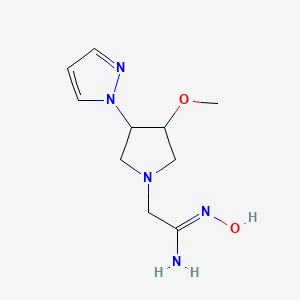

![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)

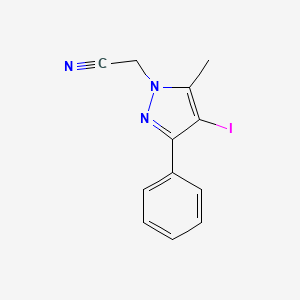

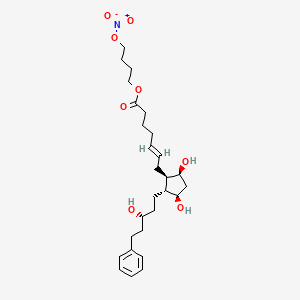

![(4R)-4-(3-Iodophenyl)-1-[(3-methyl-4-pyridinyl)methyl]-2-pyrrolidinone](/img/structure/B13427734.png)

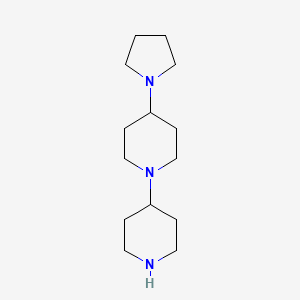

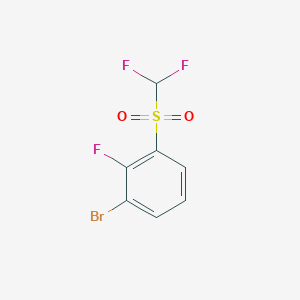

![Ethyl (2Z)-2-[(Acetyloxy)imino]-2-amino-acetic Acid Ester](/img/structure/B13427741.png)